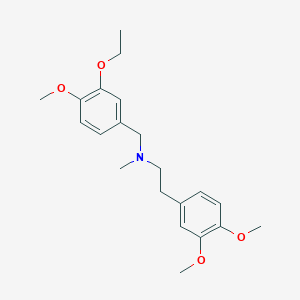
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid, also known as BDQ, is a potent antibiotic drug that has shown promising results in the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. Despite the availability of other antibiotics, TB remains a major health concern, particularly in developing countries. BDQ has been shown to be effective against both drug-susceptible and drug-resistant strains of TB, making it a valuable addition to the current arsenal of TB drugs.
Wirkmechanismus
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid targets the bacterial ATP synthase, which is essential for energy production in the bacterial cell. By inhibiting ATP synthase, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid disrupts the energy metabolism of the bacteria, leading to cell death. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has a unique mechanism of action compared to other TB drugs, which target different aspects of bacterial metabolism.
Biochemical and physiological effects
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is metabolized primarily by the liver, and its metabolites are excreted in the urine and feces. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a low potential for drug-drug interactions, making it a safe and effective treatment option for TB.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has several advantages for use in laboratory experiments. It is highly effective against drug-resistant TB strains, making it a valuable tool for studying the mechanisms of drug resistance in TB. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is also relatively non-toxic, making it a safe option for in vitro and in vivo studies. However, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is a complex molecule that requires a multi-step synthesis process, which may limit its availability for some research applications.
Zukünftige Richtungen
There are several areas of future research for 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid. One area of focus is the development of new formulations of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for TB drugs, which can complement the unique mechanism of action of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid. Finally, the use of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid in combination with other TB drugs is an area of active research, as combination therapy has been shown to be effective in reducing the duration of TB treatment and preventing the development of drug resistance.
Synthesemethoden
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is a complex molecule that requires a multi-step synthesis process. The synthesis of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid involves the condensation of 2,3-dimethylquinoxaline with 1,3-benzodioxole-5-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid to form 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied in preclinical and clinical trials for its efficacy against TB. In vitro studies have shown that 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is effective against both drug-susceptible and drug-resistant strains of TB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In animal studies, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to reduce bacterial load and improve survival rates in TB-infected mice.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-3-5-13-14(19(21)22)8-15(20-18(13)11(10)2)12-4-6-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVZSKHKRBBXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6127748.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6127754.png)
![8-bromo-N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6127772.png)
![4-{[(2-chloro-5-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127778.png)
![ethyl 2-(benzoylamino)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127785.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6127793.png)
![2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127798.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127811.png)
![1-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-2-phenylethanone](/img/structure/B6127818.png)
![N-(2-fluorophenyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6127836.png)
![4-(4-ethylphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127837.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![2-(2-methoxybenzyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6127839.png)